(1,1'-Biphenyl)-ar,ar'-diol, trichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1’-Biphenyl)-ar,ar’-diol, trichloro- is a chlorinated biphenyl compound. It is a derivative of biphenyl, where three chlorine atoms and two hydroxyl groups are substituted on the biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-ar,ar’-diol, trichloro- typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to achieve selective chlorination. The hydroxylation step can be performed using reagents like sodium hydroxide (NaOH) and hydrogen peroxide (H2O2) under specific reaction conditions .
Industrial Production Methods
Industrial production of chlorinated biphenyls, including (1,1’-Biphenyl)-ar,ar’-diol, trichloro-, often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products and environmental impact. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-ar,ar’-diol, trichloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms.
Substitution: Electrophilic aromatic substitution reactions can occur, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are employed for nitration and sulfonation reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated biphenyls and biphenyl diols.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
(1,1’-Biphenyl)-ar,ar’-diol, trichloro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated biphenyls and their reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and interactions with enzymes.
Medicine: Studied for its potential use in drug development and as a tool to understand the mechanisms of action of similar compounds.
Industry: Utilized in the development of materials with specific properties, such as flame retardants and plasticizers
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-ar,ar’-diol, trichloro- involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. It can also interact with DNA, potentially causing mutations. The molecular targets include various enzymes involved in detoxification processes, such as cytochrome P450 enzymes. The pathways affected by this compound include oxidative stress pathways and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Polychlorinated Biphenyls (PCBs): A broader class of compounds with varying degrees of chlorination.
Biphenyl Diols: Compounds with hydroxyl groups on the biphenyl structure but without chlorine atoms.
Chlorinated Phenols: Compounds with chlorine and hydroxyl groups on a single benzene ring
Uniqueness
(1,1’-Biphenyl)-ar,ar’-diol, trichloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and hydroxyl groups allows for a wide range of chemical reactions and interactions with biological systems, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
50932-65-5 |
---|---|
Molecular Formula |
C12H7Cl3O2 |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
3,4,5-trichloro-6-phenylbenzene-1,2-diol |
InChI |
InChI=1S/C12H7Cl3O2/c13-8-7(6-4-2-1-3-5-6)11(16)12(17)10(15)9(8)14/h1-5,16-17H |
InChI Key |
YWSMUUFDGOECKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.